molecular formula C10H15N B6206949 N,3-diethylaniline CAS No. 101415-17-2

N,3-diethylaniline

Cat. No.: B6206949
CAS No.: 101415-17-2
M. Wt: 149.2
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Description

N,3-Diethylaniline (molecular formula: C₁₀H₁₅N) is a substituted aniline derivative featuring two ethyl (-C₂H₅) groups attached to the nitrogen atom and a third ethyl group at the 3-position of the aromatic ring. Its hydrochloride salt (C₁₀H₁₆ClN) enhances solubility in polar solvents, making it advantageous for synthetic and biological applications . The compound is utilized in organic synthesis, particularly in dye manufacturing, pharmaceuticals, and agrochemicals, due to its reactivity and structural versatility .

Properties

CAS No.

101415-17-2

Molecular Formula

C10H15N

Molecular Weight

149.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-diethylaniline can be synthesized through the alkylation of aniline with ethyl halides in the presence of a base. One common method involves the reaction of aniline with diethyl sulfate or ethyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or toluene, and the temperature is maintained between 50-100°C .

Industrial Production Methods

In industrial settings, this compound is produced by the alkylation of aniline with ethyl chloride or ethyl bromide in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a continuous flow reactor, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

N,3-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Dyes and Pigments

N,3-diethylaniline serves as an important intermediate in the synthesis of various dyes and pigments. Its structure allows for versatile reactions that can lead to the formation of complex colorants used in textiles and inks.

Key Reactions :

  • Condensation Reactions : It can react with aldehydes to form colored compounds.
  • Oxidation : Under certain conditions, it can be oxidized to produce quinonoid structures, which are often used in dye formulations.

Biochemical Applications

The compound is utilized in biochemical assays as a substrate or inhibitor for specific enzymes. Its ability to interact with various biological targets makes it valuable for studying enzyme kinetics and mechanisms.

Enzyme Interaction Studies :

  • This compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • It has been used in assays to study the effects of chemical modifications on enzyme activity.

Industrial Applications

In industry, this compound is employed in the production of fine chemicals and agrochemicals. Its reactivity makes it suitable for synthesizing various compounds that are essential in agriculture and pharmaceuticals.

Data Table: Comparison of Applications

Application TypeDescriptionKey Reactions/Processes
Synthesis of DyesIntermediate for colorantsCondensation with aldehydes
Biochemical AssaysSubstrate/inhibitor for enzymesInteraction studies
Industrial ProductionPrecursor for agrochemicalsVarious synthetic pathways

Case Study 1: Synthesis of Malachite Green Analogs

This compound has been investigated for its role in synthesizing malachite green analogs through condensation reactions with benzaldehyde. This process yields vibrant dyes used in textile applications.

Case Study 2: Enzyme Inhibition Studies

Research has demonstrated that this compound inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition was quantified using kinetic assays, revealing potential applications in pharmacology.

Mechanism of Action

The mechanism of action of N,3-diethylaniline involves its ability to donate electrons and form complexes with other molecules. This property makes it an effective reducing agent and catalyst in various chemical reactions. The molecular targets and pathways involved include the formation of charge-transfer complexes and the facilitation of electron transfer processes .

Comparison with Similar Compounds

The following analysis compares N,3-diethylaniline with structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Effects
Compound Substituents Electronic Effects Key Differences
This compound N,N-diethyl + 3-ethyl Electron-donating ethyl groups High steric bulk; enhanced lipophilicity
N,N-Dimethylaniline N,N-dimethyl Electron-donating methyl groups Smaller substituents; lower steric hindrance
N,N-Diethylaniline N,N-diethyl (no 3-substituent) Electron-donating ethyl groups Lacks 3-ethyl; reduced steric effects
N,4-Dimethylaniline N,N-dimethyl + 4-methyl Electron-donating methyl groups Para-methyl hinders electrophilic substitution
N-Ethyl-3-nitro-N-(trifluoromethyl)aniline N-ethyl, 3-nitro, N-CF₃ Electron-withdrawing (CF₃, nitro) + donating (ethyl) Polarizing substituents enhance reactivity

Key Insights :

  • Compared to N,N-dimethylaniline, the ethyl groups in this compound enhance lipophilicity, improving membrane permeability in biological systems .
Physicochemical Properties
Compound Molecular Weight (g/mol) Solubility (Water) Melting Point (°C)
This compound 185.69 (HCl salt) High (due to hydrochloride) Not reported
N,N-Dimethylaniline 121.18 Low 2–3
N,N-Diethylaniline 149.24 Insoluble -38
3-(N,N-Diethylamino)acetanilide 206.28 Moderate in polar solvents 92–94

Key Insights :

  • The hydrochloride form of this compound significantly improves water solubility compared to non-salt analogues like N,N-diethylaniline .
  • Bulkier substituents (e.g., ethyl vs. methyl) reduce melting points due to disrupted crystal packing .

Key Insights :

  • This compound’s steric bulk limits its reactivity in electrophilic substitutions compared to N,N-dimethylaniline but enhances stability in oxidative conditions .
  • Fluorinated analogues (e.g., trifluoromethyl derivatives) exhibit superior reactivity in aromatic substitution due to electron-withdrawing effects .

Key Insights :

  • This compound shows moderate antimicrobial activity against Gram-positive bacteria but higher toxicity compared to N-acyl derivatives .
  • The ethyl groups’ lipophilicity may enhance bioavailability but also contribute to toxicity .

Biological Activity

N,3-diethylaniline (CAS Number: 91-66-7) is an organic compound that has garnered attention for its various biological activities and potential toxicological effects. This article provides a comprehensive overview of its biological activity, including its metabolism, toxic effects, and applications in research.

Chemical Structure and Properties

This compound is characterized by the molecular formula C10H15NC_{10}H_{15}N. It appears as a colorless to yellow liquid with a fishy odor and is primarily used in organic synthesis and as a dye intermediate. Its structure comprises an aniline backbone with two ethyl groups attached to the nitrogen atom.

Metabolism and Toxicokinetics

The metabolism of this compound involves several enzymatic processes, including:

  • N-demethylation
  • N-oxidation
  • Ring hydroxylation

These metabolic pathways lead to the formation of various metabolites, including aniline, which is a significant product of its biotransformation. Studies indicate that this compound can undergo oxidative reactions that may result in the production of reactive intermediates capable of causing cellular damage .

Acute Toxicity

Acute exposure to this compound can lead to several health effects:

  • Skin and Eye Irritation : Direct contact can cause irritation.
  • Methemoglobinemia : High levels can interfere with oxygen transport in the blood, leading to symptoms such as headaches, fatigue, dizziness, and cyanosis (a bluish discoloration of the skin) due to reduced hemoglobin levels .
  • Respiratory Issues : Inhalation of vapors can cause respiratory distress and potentially fatal outcomes at high concentrations.

Chronic Toxicity

Chronic exposure poses additional risks:

  • Liver Damage : Repeated high-level exposure may result in liver toxicity.
  • Anemia : Long-term exposure can lead to a low red blood cell count.
  • Potential Carcinogenicity : Although not conclusively proven, there are concerns regarding its potential as a carcinogen based on structural analogies with other anilines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Methemoglobinemia Studies : Research has shown that exposure to this compound can induce methemoglobinemia in animal models. For instance, rats exposed to varying concentrations exhibited significant decreases in hemoglobin levels and increased methemoglobin levels over time .
  • Genotoxicity Testing : In vitro studies using Salmonella typhimurium have assessed the mutagenic potential of this compound. Results indicated that it did not produce significant reverse mutations without an exogenous metabolic activation system .
  • Enzymatic Applications : this compound has been used in biochemical assays for glucose determination through peroxidase-catalyzed reactions. This application highlights its utility beyond toxicology, showcasing its role in analytical chemistry .

Summary Table of Biological Activities

Activity TypeEffect/OutcomeReference
Skin/Eye IrritationYes
MethemoglobinemiaInduced at high levels
Liver ToxicityPossible with chronic exposure
GenotoxicityNegative without metabolic activation
Analytical ChemistryUsed in enzymatic assays for glucose determination

Q & A

Q. What are the common synthetic pathways for N,N-diethylaniline, and how can reaction efficiency be optimized?

N,N-Diethylaniline is typically synthesized via the alkylation of aniline with ethylating agents (e.g., ethyl chloride or ethyl bromide) in the presence of a base or catalyst. A two-step process may involve sequential ethylation:

  • Step 1 : Aniline reacts with ethyl chloride to form N-ethylaniline.
  • Step 2 : Further ethylation yields N,N-diethylaniline . Optimization includes controlling stoichiometry, temperature (typically 100–150°C), and using catalysts like AlCl₃. Purity can be enhanced via vacuum distillation.

Q. Which spectroscopic techniques are most effective for characterizing N,N-diethylaniline, and what key peaks should researchers prioritize?

  • NMR : In 1H^1H-NMR, the ethyl groups appear as quartets (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂ bonded to N). The aromatic protons resonate as a multiplet (δ 6.6–7.2 ppm).
  • IR : Stretching vibrations for C-N (≈1,250 cm⁻¹) and aromatic C-H (≈3,050 cm⁻¹) are critical .
  • Mass Spectrometry : The molecular ion peak at m/z 149 confirms the molecular weight (C₁₀H₁₅N) .

Q. How should N,N-diethylaniline be stored to maintain stability, and what degradation products might form under improper conditions?

Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C. Exposure to light or oxygen may cause oxidation to N-oxide derivatives or decomposition into aniline and ethylene . Monitor via periodic GC-MS analysis to detect impurities.

Advanced Research Questions

Q. How does N,N-diethylaniline participate in electron-transfer mechanisms during photoreduction reactions?

In photoreduction with benzophenone, N,N-diethylaniline acts as an electron donor. Picosecond laser studies show:

  • Primary Step : Ultrafast electron transfer forms a contact ion pair (benzophenone anion radical + diethylanilinium cation) within 1–10 ps.
  • Secondary Step : Proton transfer generates a ketyl radical (lifetime ≈900 ps in benzene). Solvent polarity influences ion-pair dissociation kinetics . Methodological Insight: Use transient absorption spectroscopy with femtosecond resolution to track intermediates.

Q. How do dielectric relaxation studies inform the dipole moment and solvent interactions of N,N-diethylaniline?

Dielectric measurements (2 MHz to microwave frequencies) reveal:

  • Dipole Moment : ≈1.6–1.8 D in cyclohexane, lower than theoretical values due to steric hindrance from ethyl groups .
  • Solvent Effects : In polar solvents (e.g., 1,4-dioxane), hydrogen bonding between the amine and solvent oxygen alters relaxation times. Analyze via Debye relaxation models .

Q. How can researchers resolve contradictions in reported dipole moments of N,N-diethylaniline across studies?

Discrepancies arise from solvent polarity, temperature, and measurement techniques. To reconcile

  • Compare results from dielectric absorption (static) vs. microwave (dynamic) methods.
  • Account for solvent-specific interactions (e.g., hydrogen bonding in dioxane vs. nonpolar cyclohexane) .

Q. What methodological considerations are critical for quantitative analysis using N,N-diethylaniline in enzymatic assays?

In glucose oxidase assays, N,N-diethylaniline couples with 4-aminoantipyrine via peroxidase to form a chromophore (λₘₐₓ = 553 nm). Key parameters:

  • pH : Optimize at 7.0 to stabilize H₂O₂ and enzyme activity.
  • Reaction Time : 10 min at 25°C ensures linearity (up to 10 g/L glucose).
  • Interference : Avoid reducing agents that scavenge H₂O₂ .

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